Bizine vs. Phenelzine: 95-Fold Superior Potency Against LSD1 and Complete Inversion of Selectivity Profile
Bizine achieves a Ki(inact) of 59 nM against recombinant LSD1, representing a 95-fold increase in potency relative to the parent compound phenelzine (Ki = 5.6 μM) [1]. More critically, the selectivity profile is inverted: phenelzine preferentially inhibits MAO A and is equipotent for MAO B and LSD1, whereas Bizine is 23-fold selective for LSD1 over MAO A, 63-fold over MAO B, and >100-fold over LSD2 [1]. This quantitative shift demonstrates that the phenyl-butyrylamide modification fundamentally alters target engagement, not merely potency.
| Evidence Dimension | LSD1 Inhibition Potency (Ki,inact) |
|---|---|
| Target Compound Data | 59 nM ± reported |
| Comparator Or Baseline | Phenelzine: 5.6 ± 1.3 μM |
| Quantified Difference | ~95-fold lower Ki (more potent) |
| Conditions | In vitro enzymatic assay using recombinant LSD1 protein |
Why This Matters
This data ensures that experiments requiring LSD1 inhibition without confounding MAO modulation can be conducted with Bizine, a property not achievable with phenelzine.
- [1] Prusevich, P., Kalin, J. H., Ming, S. A., Basso, M., Givens, J., Li, X., ... & Cole, P. A. (2014). A selective phenelzine analogue inhibitor of histone demethylase LSD1. ACS Chemical Biology, 9(6), 1284-1293. View Source
